4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide
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Overview
Description
4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide is a compound that belongs to the class of benzamide derivatives It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. This reaction produces an intermediate, 4-methylbenzoyl isothiocyanate, which is then condensed with 4-morpholinophenylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application, such as enzyme inhibition in antimicrobial activity or disruption of cellular signaling in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: Similar structure with a pyridine ring instead of a morpholine ring.
N-Phenylmorpholine-4-carbothioamide: Contains a morpholine ring but lacks the benzamide moiety.
Uniqueness
4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the benzamide moiety contributes to its ability to form stable complexes with metal ions and interact with biological targets.
Properties
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(23)21-19(25)20-16-6-8-17(9-7-16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZDNKLEODZUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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